molecular formula C15H21NO3 B1440353 Benzyl cis-3-hydroxymethylcyclohexylcarbamate CAS No. 1212180-29-4

Benzyl cis-3-hydroxymethylcyclohexylcarbamate

Cat. No. B1440353
CAS RN: 1212180-29-4
M. Wt: 263.33 g/mol
InChI Key: QYHAKPLUUUMEFH-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl cis-3-hydroxymethylcyclohexylcarbamate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Benzyl cis-3-hydroxymethylcyclohexylcarbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a cis-3-hydroxymethylcyclohexyl group . The SMILES representation of the molecule is C1CC@HNC(=O)OCC2=CC=CC=C2)CO .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Alkylation : Benzyl cis-3-hydroxymethylcyclohexylcarbamate was effective as a chiral phase transfer catalyst in the enantioselective alkylation of active methylene compounds (Saigo, Koda, & Nohira, 1979).

Biochemical Processes

  • cis-Diol Dehydrogenases : This compound is part of the aerobic degradation pathway of benzoate in bacteria, where it is transformed to a catechol by an NAD(+)-dependent cis-diol dehydrogenase (Neidle et al., 1992).

Chemical Analysis

  • Pyrethroid Metabolite Analysis : Used in methods for determining major metabolites of synthetic pyrethroids in human urine (Arrebola et al., 1999).

Environmental and Biological Chemistry

  • Benzene Oxidation Studies : This compound plays a role in studies involving the soluble oxidation of benzene in certain bacterial strains (Axcell & Geary, 1975).
  • cis-Dihydroxycyclohexa-3,5-diene Carboxylic Acids Production : Used in the conversion of substituted benzoates into cis-diols by engineered strains of bacteria (Wubbolts & Timmis, 1990).

Pharmaceutical Applications

  • Synthesis of Palladium Complexes : Involved in the synthesis of palladium complexes with potential antitumor properties (Matesanz et al., 1999).
  • Development of Antibacterial Agents : Evaluated as part of a series of compounds showing potent inhibitory activity against Gram-positive bacteria (Liang et al., 2020).
  • Antitubercular Agent Research : Identified as a new class of antitubercular agents with significant inhibitory activity against various M. tuberculosis strains (Cheng et al., 2019).

Atmospheric Chemistry

  • Oxidative Degradation of Benzene : Analyzed in studies on the oxidative degradation of benzene in the troposphere, particularly in the context of reactions with hydroxycyclohexadienyl radicals (Olivella, Solé, & Bofill, 2009).

Safety and Hazards

The safety and hazards associated with Benzyl cis-3-hydroxymethylcyclohexylcarbamate are not specified in the available resources. It is recommended to handle it according to good laboratory practices and to refer to its Material Safety Data Sheet for detailed safety information .

properties

IUPAC Name

benzyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHAKPLUUUMEFH-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132204
Record name Carbamic acid, N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl cis-3-hydroxymethylcyclohexylcarbamate

CAS RN

1212180-29-4
Record name Carbamic acid, N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212180-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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